Technical Guide: Physicochemical Properties & Applications of 3-Glycidyloxypropyltrimethoxysilane (GPTMS)
Technical Guide: Physicochemical Properties & Applications of 3-Glycidyloxypropyltrimethoxysilane (GPTMS)
Executive Summary & Nomenclature Clarification
This guide details the physicochemical properties, reactivity profiles, and experimental applications of 3-Glycidyloxypropyltrimethoxysilane (GPTMS) (CAS: 2530-83-8).
CRITICAL NOMENCLATURE NOTE: The term "3-glycidyloxypropyltrimethylsilane" is frequently encountered in literature but often represents a nomenclature error for the industry-standard coupling agent 3-Glycidyloxypropyltrimethoxysilane (GPTMS) .
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GPTMS (Trimethoxy): Contains three hydrolyzable methoxy groups (-Si(OCH3)3), enabling covalent bonding to inorganic surfaces (glass, silica, metals).[1] This is the primary reagent used in drug development and surface engineering.
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Trimethyl Analog: Contains three non-hydrolyzable methyl groups (-Si(CH3)3). This molecule is chemically inert towards inorganic hydroxyls and acts solely as a monofunctional epoxide or a hydrophobic capping agent.
Scope: This whitepaper focuses on the reactive Trimethoxy (GPTMS) variant due to its critical role in bioconjugation and silica surface modification, while noting specific contrasts with the trimethyl analog where relevant.
Physicochemical Profile
GPTMS is a bifunctional organosilane possessing a reactive organic epoxide and hydrolyzable inorganic methoxysilyl groups.[1] Its dual nature allows it to bridge organic biomolecules and inorganic substrates.
Table 1: Key Physicochemical Constants
| Property | Value | Context/Notes |
| IUPAC Name | [3-(2,3-Epoxypropoxy)propyl]trimethoxysilane | Standard nomenclature |
| Common Acronyms | GPTMS, GLYMO, KH-560 | Industry standard codes |
| CAS Registry Number | 2530-83-8 | Unique identifier |
| Molecular Formula | C9H20O5Si | Bifunctional structure |
| Molecular Weight | 236.34 g/mol | Monomeric form |
| Appearance | Colorless, transparent liquid | Low viscosity |
| Density | 1.070 g/mL at 25 °C | Slightly denser than water |
| Boiling Point | 120 °C at 2 mmHg | High boiling point; requires vacuum for distillation |
| Refractive Index ( | 1.429 | Optical matching for glass/silica |
| Flash Point | > 110 °C (Closed Cup) | Combustible, not highly flammable |
| Solubility | Soluble in alcohols, ketones, aliphatic esters | Reacts with water (Hydrolysis) |
| Viscosity | ~3 cSt at 25 °C | Comparable to water-like fluids |
Structural Analysis & Reactivity Mechanisms
The utility of GPTMS in drug development stems from its ability to undergo orthogonal reactions at its two termini.
The Silane Terminus (Inorganic Anchor)
The trimethoxysilane group (-Si(OCH3)3) is the anchor. In the presence of water and a catalyst (acid or base), it undergoes hydrolysis to form silanols (-Si(OH)3), releasing methanol. These silanols then condense with surface hydroxyls (on silica nanoparticles or glass) to form stable siloxane bonds (Si-O-Si).
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Contrast with Trimethyl: The trimethyl analog (-Si(CH3)3) lacks these hydrolyzable groups. It cannot anchor to silica surfaces via this mechanism and is effectively "blind" to inorganic hydroxyls.
The Epoxide Terminus (Organic Linker)
The glycidyl ether group contains a strained epoxide ring. This ring is highly reactive towards nucleophiles commonly found in biomolecules:
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Amines (Primary/Secondary): Ring opening to form
-amino alcohols. -
Thiols: Ring opening to form
-hydroxy thioethers. -
Hydroxyls: Ring opening (under acidic/basic catalysis) to form ethers.
Diagram 1: GPTMS Hydrolysis & Condensation Pathway
Caption: Step-wise mechanism of GPTMS activation. Methoxy groups hydrolyze to silanols, which then condense with the substrate to form a covalent siloxane bond.
Applications in Drug Development
Functionalization of Silica Nanoparticles (SNPs)
GPTMS is the "gold standard" for converting inert silica nanoparticles into reactive platforms for drug delivery.
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Mechanism: The silane end anchors to the SNP surface. The epoxide end remains exposed, providing a handle to covalently attach drugs, antibodies, or PEG chains.
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Protocol Insight: Precise control of pH (usually pH 4.0–5.5) during silanization prevents self-polymerization of GPTMS in solution, ensuring a monolayer rather than a messy multilayer.
Surface Passivation & Biocompatibility
While GPTMS is a linker, its trimethyl analog (if used) or a methyl-capped silane is often used to passivate remaining silanols to reduce non-specific protein adsorption. However, GPTMS itself creates a hydrophilic surface (post-hydrolysis of the epoxide) that resists fouling better than bare silica.
Immobilization of Enzymes/Proteins
The epoxide ring reacts spontaneously with surface lysine residues (amines) on proteins at physiological pH (7.4–8.5). This allows for "one-step" immobilization without the need for complex activation reagents like EDC/NHS.
Experimental Protocol: Aqueous Silanization of Glass
This protocol describes the coating of glass slides or silica beads with GPTMS to create an epoxy-functionalized surface.
Reagents:
Workflow:
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Substrate Preparation: Clean glass slides with Piranha solution (3:1 H2SO4:H2O2) for 30 min to generate surface -OH groups. Caution: Piranha solution is explosive with organics.
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Silane Solution Prep: Prepare a 2% (v/v) solution of GPTMS in 95% Ethanol.
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Acidification: Adjust pH to 4.5–5.0 using Acetic Acid. This catalyzes hydrolysis of methoxy groups while stabilizing the silanol species against premature condensation.
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Reaction: Immerse slides in the solution for 1–2 hours at Room Temperature (RT).
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Washing: Rinse 3x with Ethanol to remove physically adsorbed (unbound) silanes.
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Curing (Critical Step): Bake slides at 110 °C for 30–60 minutes. This drives the condensation reaction (Si-OH + HO-Surface -> Si-O-Surface + H2O), locking the coating permanently.
Diagram 2: Silanization Workflow
Caption: Operational workflow for creating a stable epoxy-silane monolayer on inorganic substrates.
Safety & Handling
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Hazard Identification: GPTMS causes serious eye damage (H318). It is not classified as a mutagen, but the epoxide group implies potential alkylating activity.
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Methanol Generation: Hydrolysis releases methanol. Ensure adequate ventilation.
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Storage: Moisture sensitive. Store under nitrogen or argon. If the liquid turns cloudy, it indicates polymerization (formation of polysiloxanes) and should be discarded.
References
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PubChem. (n.d.). Compound Summary: (3-Glycidyloxypropyl)trimethoxysilane.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]
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Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochures. Retrieved from [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Silane Coupling Agents).
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. (3--缩水甘油丙氧基)三甲氧基硅烷 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (3-Glycidyloxypropyl)trimethoxysilane, 98% - 2530-83-8 - Manufacturers & Suppliers in India [ottokemi.com]
- 4. sioresin.com [sioresin.com]
- 5. CN102933626A - Thermosetting resin composition and display device - Google Patents [patents.google.com]
